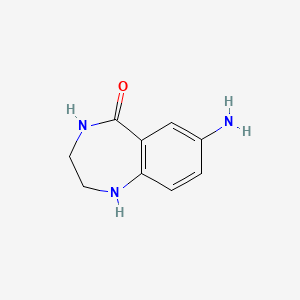

7-アミノ-1,2,3,4-テトラヒドロ-1,4-ベンゾジアゼピン-5-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is a heterocyclic compound with the molecular formula C9H11N3O. It belongs to the benzodiazepine family, which is known for its significant pharmacological activities. This compound is characterized by a benzene ring fused to a diazepine ring, with an amino group at the 7th position and a keto group at the 5th position.

科学的研究の応用

Pharmacological Applications

The benzodiazepine framework is known for its wide range of biological activities. The following sections detail specific applications of 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one in drug development and therapeutic contexts.

Antimycobacterial Activity

Recent studies have highlighted the potential of benzodiazepine derivatives as anti-tubercular agents. For instance, compounds derived from the benzodiazepine structure were screened for anti-mycobacterial tuberculosis activity. The results indicated that certain derivatives exhibited promising efficacy against Mycobacterium tuberculosis, suggesting that the 7-amino derivative could serve as a lead compound in developing new anti-TB medications .

Antiviral and Anticancer Properties

Compounds containing the benzodiazepine nucleus have been reported to possess anti-HIV and anticancer activities. Research indicates that derivatives of 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one can act as effective inhibitors of viral replication and tumor growth. For example, studies have shown that specific modifications to the benzodiazepine structure enhance their activity against various cancer cell lines .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. In particular, it has been studied for potential anxiolytic effects similar to classical benzodiazepines but with improved safety profiles. Research indicates that some derivatives may exhibit reduced side effects compared to traditional anxiolytics like diazepam .

Synthesis and Structural Modifications

The synthesis of 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Techniques such as microwave-assisted synthesis and organocatalytic reactions have been employed to produce various derivatives with tailored properties .

Case Study 1: Antitubercular Activity

A study synthesized a series of benzodiazepine derivatives and tested their efficacy against Mycobacterium tuberculosis. The lead compounds demonstrated minimum inhibitory concentrations (MIC) in the low microgram range (e.g., MIC values of 1.55 μg/mL), indicating strong potential for further development .

Case Study 2: Neuropharmacological Assessment

In a pharmacological evaluation of several tetrahydrobenzodiazepine derivatives, it was found that while some compounds displayed high toxicity levels, others showed significant anxiolytic properties without the sedative effects typical of traditional benzodiazepines .

Summary Table of Applications

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one can be achieved through various synthetic routes. One common method involves the Leuckart reaction, which is a reductive amination process. In this reaction, benzaldehyde is reacted with formamide in the presence of a reducing agent such as formic acid . This method is known for its simplicity and high yield.

Another approach involves the intramolecular amide bond formation from an intermediate amino acid. This intermediate can be obtained either by reductive alkylation of a variety of amines with N-Boc,N-Me-ortho-formyl-Phe or by reductive amination of a variety of aldehydes with N-Boc-ortho-aminomethyl-Phe .

Industrial Production Methods

Industrial production of 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one typically involves large-scale application of the Leuckart reaction due to its cost-effectiveness and scalability. The reaction conditions are optimized to achieve high purity and yield, making it suitable for commercial production.

化学反応の分析

Types of Reactions

7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different amines.

Substitution: The amino group at the 7th position can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines, which have significant pharmacological properties.

作用機序

The mechanism of action of 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, making it useful for treating anxiety and seizures .

類似化合物との比較

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic properties.

Lorazepam: Known for its sedative effects.

Clonazepam: Used for its anticonvulsant properties.

Uniqueness

7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its amino group at the 7th position and keto group at the 5th position make it a valuable intermediate for synthesizing various benzodiazepine derivatives .

生物活性

7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one (commonly referred to as 7-Amino-Tetrahydrobenzodiazepine) is a compound within the benzodiazepine family, known for its diverse pharmacological properties. This article explores its biological activity, focusing on its interactions with various receptors and potential therapeutic applications.

- Chemical Formula : C₉H₁₁N₃O

- CAS Number : 2247690-40-8

- Molecular Weight : 165.20 g/mol

The biological activity of 7-Amino-Tetrahydrobenzodiazepine primarily involves its interaction with neurotransmitter receptors in the central nervous system (CNS). It has been shown to act as a modulator of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission. Additionally, it exhibits activity against α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are implicated in synaptic transmission and plasticity.

GABA Receptor Modulation

7-Amino-Tetrahydrobenzodiazepine has demonstrated significant effects on GABA_A receptors. Studies indicate that it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. This property suggests potential applications in treating anxiety disorders and epilepsy.

AMPAR Antagonism

Recent research has highlighted the compound's role as an AMPAR antagonist. In vitro studies using HEK293 cells have shown that 7-Amino-Tetrahydrobenzodiazepine can inhibit AMPAR-mediated currents in a noncompetitive manner. The IC₅₀ values for its inhibitory effects on AMPAR desensitization were found to be approximately 2.203 μM, indicating substantial potency in modulating glutamatergic transmission .

Anticonvulsant Activity

A study conducted by Niu et al. (2020) investigated the anticonvulsant properties of various benzodiazepine derivatives, including 7-Amino-Tetrahydrobenzodiazepine. The results indicated that while some derivatives exhibited anticonvulsant effects, 7-Amino-Tetrahydrobenzodiazepine showed limited efficacy compared to classical benzodiazepines like diazepam .

Toxicity Assessment

Research comparing the toxicity profiles of 7-Amino-Tetrahydrobenzodiazepine and traditional benzodiazepines revealed that this compound exhibited higher toxicity levels at certain concentrations without significant tranquilizing effects. This finding underscores the need for careful consideration in therapeutic applications .

Research Findings Summary

特性

IUPAC Name |

7-amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-6-1-2-8-7(5-6)9(13)12-4-3-11-8/h1-2,5,11H,3-4,10H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTYVPZBESYMPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N1)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。